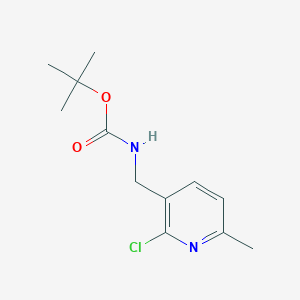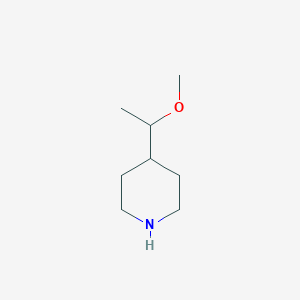
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique diazirine ring structure. This compound is often used in chemical biology and medicinal chemistry due to its ability to form covalent bonds with biological targets upon activation by UV light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different diazirine derivatives, while substitution reactions can produce a wide range of amine derivatives.
Applications De Recherche Scientifique
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a photoaffinity label to study protein-ligand interactions.
Biology: Employed in the identification of binding sites on proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and as a tool for studying disease mechanisms.
Industry: Utilized in the development of new materials and chemical probes.
Mécanisme D'action
The mechanism of action of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of an ethyl group.
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Contains a but-3-yn-1-yl group instead of an ethyl group.
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol: Similar diazirine ring but with an ethanol group.
Uniqueness
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is unique due to its specific ethyl group and amine functionality, which provide distinct reactivity and binding properties compared to other diazirine compounds. This makes it particularly useful in certain chemical biology and medicinal chemistry applications.
Propriétés
Formule moléculaire |
C5H12ClN3 |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
2-(3-ethyldiazirin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-2-5(3-4-6)7-8-5;/h2-4,6H2,1H3;1H |
Clé InChI |
KFVNFKANUJTPFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N=N1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


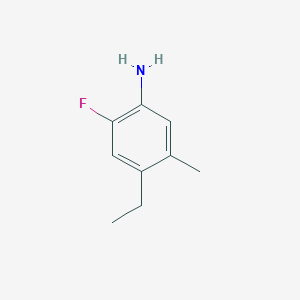




![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)
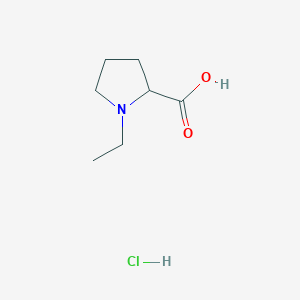
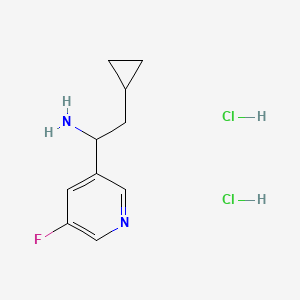
![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)

